Ethyl 5-cyclohexyl-3-oxopentanoate

Description

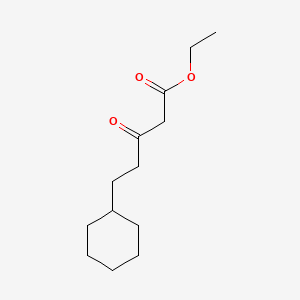

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyclohexyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVJFXKWPLHZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699561 | |

| Record name | Ethyl 5-cyclohexyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126930-21-0 | |

| Record name | Ethyl 5-cyclohexyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Complex Molecule Synthesis

The strategic placement of functional groups in Ethyl 5-cyclohexyl-3-oxopentanoate allows for a variety of chemical transformations, rendering it a key starting material for synthesizing complex organic molecules.

The carbon framework of this compound is adeptly suited for constructing carbocyclic rings. The presence of the β-ketoester functionality allows for a range of classical and modern cyclization reactions. For instance, related β-ketoesters are known to participate in tandem Michael/aldol (B89426) reaction sequences to form substituted cyclohexenones. beilstein-journals.org This type of reactivity highlights the potential of this compound to undergo intramolecular or intermolecular reactions to form six-membered and other carbocyclic systems, which are core structures in many natural products and pharmaceuticals. google.comacs.org The cyclohexyl group itself can influence the stereochemical outcome of these cyclizations, providing a handle for controlling the three-dimensional structure of the resulting carbocycle.

The 1,3-dicarbonyl system within this compound is a classic synthon for building a variety of heterocyclic rings, reacting readily with binucleophilic reagents.

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. kit.edursc.orgmdpi.com this compound and its close analogs are instrumental in synthesizing several important classes of these compounds.

Pyridazines: Research has demonstrated that the core structure of 5-cyclohexyl-3-oxopentanoate is a key precursor for pyridazine (B1198779) derivatives. A closely related compound, methyl 5-cyclohexyl-2-diazo-5-hydroxy-3-oxopentanoate, is synthesized from cyclohexane (B81311) carboxaldehyde and subsequently cyclized to form substituted pyridazines. rsc.orgkuleuven.besci-hub.se This transformation typically involves a Diaza-Wittig reaction, showcasing a powerful method for constructing the 1,2-diazine ring system present in many pharmaceutically active compounds. rsc.orgkuleuven.benih.gov

| Precursor | Reaction Type | Product | Reference(s) |

| Methyl 5-cyclohexyl-2-diazo-5-hydroxy-3-oxopentanoate | Diaza-Wittig Reaction | Substituted Pyridazines | rsc.orgkuleuven.be |

Pyrroles: The Hantzsch pyrrole (B145914) synthesis, a well-established method, utilizes the condensation of α-haloketones with β-ketoesters in the presence of ammonia (B1221849) or an amine. acs.org this compound is a suitable β-ketoester for this reaction, allowing for the synthesis of highly substituted pyrroles. acs.orggoogle.com The general applicability of β-ketoesters in various pyrrole synthesis methodologies, including the Clauson-Kaas reaction under certain conditions, underscores the utility of this starting material. beilstein-journals.org

Indoles: Indole (B1671886) scaffolds are a cornerstone of many natural products and drugs. researchgate.netbhu.ac.in One synthetic route to 2,3-disubstituted indoles involves the reaction of ortho-iodoanilines with β-ketoesters, followed by a cyclization step. mdpi.com this compound can serve as the β-ketoester component in such syntheses, leading to indoles bearing a cyclohexylethyl substituent at the 2-position. Radical cyclization of o-alkenylthioanilides represents another, though less direct, pathway to complex indole structures. clockss.org

Oxygen-containing heterocycles are another class of compounds for which this compound is a valuable precursor. researchgate.net

Coumarins: The Pechmann condensation is a classic method for coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. organic-chemistry.orgjsynthchem.com this compound can react with various substituted phenols through this method to yield coumarins with a cyclohexylacetyl group at the 3-position. These coumarin derivatives are of interest for their potential biological activities and as fluorescent probes. researchgate.netnih.gov A related three-component domino reaction using ethyl 3-oxopentanoate (B1256331) to create coumarin-fused heterocycles further illustrates the synthetic potential in this area. nih.gov

| Reaction Name | Reactants | Product Class | Reference(s) |

| Pechmann Condensation | Phenol, this compound | 3-Substituted Coumarins | organic-chemistry.orgjsynthchem.comresearchgate.net |

The structural motifs accessible from this compound are present in numerous biologically active compounds. A derivative, (4S)-4-amino-5-cyclohexyl-2,2-difluoro-3-oxopentanoic acid, has been incorporated as a transition-state mimetic in the synthesis of potent human renin inhibitors, which are investigated for the treatment of hypertension. arabjchem.org Furthermore, related β-ketoesters like methyl 2-methyl-3-oxopentanoate are key starting materials in the formal total synthesis of natural products such as trisporic acid B. beilstein-journals.org These examples highlight the strategic importance of the 5-cyclohexyl-3-oxopentanoate framework in constructing complex and medicinally relevant molecules.

Beyond its direct use in constructing target molecules, this compound is a progenitor for more complex synthetic intermediates. For example, it can be converted into α-diazo-β-ketoesters, such as methyl 5-cyclohexyl-2-diazo-5-hydroxy-3-oxopentanoate. rsc.orgkuleuven.besci-hub.se These diazo compounds are themselves versatile reagents, capable of undergoing various transformations including cyclizations to form heterocycles like pyridazines. rsc.orgnih.gov The parent compound and its derivatives, such as ethyl 5-cyclohexyl-2-oxopentanoate and 5-hydroxy-3-oxopentanoic acid derivatives, are valuable intermediates in the synthesis of pharmaceuticals, including HMG-CoA reductase inhibitors. google.comgoogleapis.com

Stereochemical Control in Synthesis and Transformations

Diastereoselective Synthesis of Ethyl 5-cyclohexyl-3-oxopentanoate Derivatives

The diastereoselective synthesis of derivatives of this compound focuses on controlling the relative stereochemistry of newly formed chiral centers. A key transformation in this context is the reduction of the β-keto group, which generates a hydroxyl group and a new stereocenter at the C-3 position. When the adjacent C-4 position is also chiral, as in amino-substituted derivatives, the outcome of the reduction can lead to either syn or anti diastereomers.

A notable example is the synthesis of statine (B554654) analogues, which are important components of protease inhibitors. The synthesis of Ethyl (S)-4-((tert-butoxycarbonyl)amino)-5-cyclohexyl-3-oxopentanoate serves as a crucial intermediate. acgpubs.org The subsequent reduction of its β-keto group is a critical step where diastereoselectivity is paramount. Research has shown that stereoselective reduction of this β-keto ester can yield the corresponding β-hydroxy ester with high diastereoselectivity. For example, specific reduction conditions have been shown to produce the corresponding alcohol with a diastereomeric ratio (d.r.) of 96:4, favoring one diastereomer significantly. acgpubs.org

Another efficient approach has been demonstrated for the synthesis of the (3S,4S)-amino alcohol derivative, (3S,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-cyclohexyl-3-hydroxypentanoic acid ethyl ester, which represents the syn diastereomer. acs.org Achieving high diastereoselectivity is often dependent on the choice of reagents, catalysts, and reaction conditions that allow for a matched pairing between the existing stereocenter and the forming one. thieme-connect.de

Table 1: Diastereoselective Reduction of an this compound Derivative

| Precursor | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Ethyl (S)-4-((tert-butoxycarbonyl)amino)-5-cyclohexyl-3-oxopentanoate | Ethyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-5-cyclohexyl-3-hydroxypentanoate | 96:4 | acgpubs.org |

Enantioselective Transformations Mediated by Chiral Catalysts or Auxiliaries

Enantioselective transformations are critical for producing a single enantiomer of a chiral molecule. This is typically achieved using either chiral catalysts, which participate in the reaction and create a chiral environment, or chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical course of a reaction.

In the synthesis of derivatives of this compound, enantioselectivity has been successfully introduced by using enantiopure starting materials derived from amino acids (a chiral pool approach, discussed in 5.4). For instance, Ethyl (S)-4-((tert-butoxycarbonyl)amino)-5-cyclohexyl-3-oxopentanoate has been synthesized with a high degree of optical purity, showing a specific rotation of [α]D²⁵ = -37.24 (c = 1, MeOH). acgpubs.org This enantiopure keto ester is a valuable building block for synthesizing other chiral molecules. acgpubs.org

Broader strategies applicable to β-keto esters involve asymmetric catalysis. Chiral metal complexes, such as those based on rhodium or ruthenium, are widely used for the asymmetric hydrogenation of ketones, providing access to chiral alcohols with high enantiomeric excess (ee). thieme-connect.de Furthermore, biocatalysis using enzymes like ketoreductases offers a powerful method for the enantioselective reduction of β-keto esters, often with excellent selectivity under mild conditions. nih.gov Asymmetric electroreductive methods using chiral ligands have also been explored for related β-keto ester systems, demonstrating the diverse tools available for controlling enantioselectivity. beilstein-journals.org

Table 2: Enantioselective Synthesis of an this compound Derivative

| Compound | Method | Yield | Optical Rotation [α]D²⁵ | Reference |

|---|---|---|---|---|

| Ethyl (S)-4-((tert-butoxycarbonyl)amino)-5-cyclohexyl-3-oxopentanoate | From N-Boc-L-cyclohexylalanine | 89% | -37.24 (c = 1, MeOH) | acgpubs.org |

Control of Remote Stereocenters in β-Keto Ester Reactions

Controlling stereocenters that are distant from the primary reacting functional group is a significant challenge in organic synthesis. For long-chain molecules like derivatives of this compound, establishing a specific stereochemical relationship between the β-keto ester moiety and a stereocenter on the cyclohexyl ring or further along a carbon chain requires sophisticated catalytic systems.

Recent advances in catalysis have addressed the stereodivergent synthesis of molecules with remote 1,6-nonadjacent stereocenters. One such strategy employs a dual copper/ruthenium relay catalysis system. rsc.org This process involves a cascade of reactions, including dehydrogenation, a 1,6-Michael addition, and hydrogenation. By using different combinations of chiral ligands for the two metal catalysts, it is possible to selectively synthesize any of the four possible stereoisomers of the product from the same set of starting materials. rsc.org This type of methodology allows for the precise installation of a stereocenter at the β-position of a keto ester and independent control over a remote stereocenter, representing the forefront of stereochemical control. rsc.org

Another strategy involves iridium-catalyzed (5+1) annulation reactions to construct cyclohexane (B81311) rings from 1,5-diols and methyl ketones. acs.org These reactions proceed through sequential hydrogen borrowing steps and can create multiple new stereogenic centers around the cyclohexane core with a high degree of control over the relative stereochemistry, demonstrating a powerful method for building complex cyclic systems with defined stereochemistry. acs.org

Chiral Pool Synthesis Utilizing Cyclohexyl Derivatives

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of chiral derivatives of this compound, amino acids are particularly valuable chiral pool reagents. mdpi.com

A clear example of this approach is the synthesis of Ethyl (S)-4-((tert-butoxycarbonyl)amino)-5-cyclohexyl-3-oxopentanoate. acgpubs.org The synthesis begins with the naturally available amino acid L-phenylalanine, which is first converted to its cyclohexyl analogue, L-cyclohexylalanine. The amino group is then protected with a tert-butoxycarbonyl (Boc) group to give N-Boc-L-cyclohexylalanine. This enantiopure starting material, which already contains the required cyclohexyl group and the desired stereocenter at the α-position to the carboxyl group, is then elaborated. It is activated with 1,1'-carbonyldiimidazole (B1668759) and then reacted with ethyl potassium malonate in the presence of magnesium chloride to construct the β-keto ester functionality. acgpubs.org

This method efficiently transfers the chirality from the starting amino acid to the final product, providing a reliable and practical route to enantiomerically pure derivatives of this compound. acgpubs.org This strategy avoids the need for a separate asymmetric catalysis step to set the C-4 stereocenter, leveraging the stereochemistry provided by nature. mdpi.comdiva-portal.org

Mechanistic and Theoretical Investigations

Mechanistic Pathways of Key Transformations

The synthesis of Ethyl 5-cyclohexyl-3-oxopentanoate involves the base-catalyzed condensation of two ester molecules. The generally accepted mechanism for this transformation is the Claisen condensation. wikipedia.orgopenstax.orglibretexts.org

Reaction Mechanism Elucidation via Experimental Studies

Experimental studies on the Claisen condensation of esters, such as the reaction between ethyl acetate (B1210297) and ethyl cyclohexylacetate, have established a multi-step mechanistic pathway. wikipedia.orgopenstax.orgchemicalnote.com The reaction is typically carried out in the presence of a strong base, with sodium ethoxide being a common choice to avoid transesterification when using ethyl esters. chemistrysteps.comyoutube.comstackexchange.com

The mechanism proceeds through the following key steps:

Enolate Formation: A strong base, such as sodium ethoxide, removes an acidic α-proton from a molecule of ethyl acetate to form a resonance-stabilized enolate ion. wikipedia.orgchemistrysteps.com This step is reversible, and the concentration of the enolate at equilibrium is typically low. chemistrysteps.com

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule, in this case, ethyl cyclohexylacetate. This results in the formation of a tetrahedral intermediate. openstax.orgpressbooks.pub

Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses, eliminating an ethoxide ion as a leaving group. This step regenerates the carbonyl group and forms the β-keto ester, this compound. openstax.orgpressbooks.pub

Protonation: A final workup step with a dilute acid is required to protonate the enolate and yield the final neutral β-keto ester product. wikipedia.org

The presence of a bulky cyclohexyl group can influence the reaction rate due to steric effects, potentially making the nucleophilic attack on the ester carbonyl more challenging compared to less hindered esters. nii.ac.jp However, the fundamental mechanistic steps remain the same.

Investigations of Catalytic Cycles

The Claisen condensation requires a stoichiometric amount of base rather than a catalytic amount. wikipedia.orglibretexts.org This is because the base is consumed in the final deprotonation step to form the stable enolate of the β-keto ester product. chemistrysteps.com Therefore, a true catalytic cycle is not operative in the classical Claisen condensation for the synthesis of this compound.

The "catalyst," sodium ethoxide, plays a crucial role in initiating the reaction by generating the nucleophilic enolate and in driving the reaction to completion by forming the stable product enolate. The base is regenerated in the alkoxide elimination step but is then consumed in the subsequent deprotonation step. wikipedia.org

| Step | Description | Role of Base (Sodium Ethoxide) |

| 1 | Enolate Formation | Acts as a base to deprotonate the ester. |

| 2 | Nucleophilic Attack | Not directly involved. |

| 3 | Alkoxide Elimination | Regenerated as a leaving group. |

| 4 | Product Deprotonation | Consumed to form the stable product enolate. |

Computational Chemistry and DFT Studies

Theoretical Calculations on Reaction Energetics and Transition States

DFT calculations on Claisen-type reactions provide valuable information about the energy profile of the reaction. researchgate.netsoton.ac.ukmdpi.com These studies can calculate the activation energies for each step of the mechanism, helping to identify the rate-determining step. For the Claisen condensation, the initial deprotonation to form the enolate and the subsequent C-C bond formation are key energetic hurdles. nih.gov

Theoretical studies on the Claisen rearrangement, a related pericyclic reaction, have shown that DFT methods can accurately predict activation energies and isotope effects, providing detailed insights into the transition state structure. acs.orgsoton.ac.ukmdpi.com For the Claisen condensation, DFT can be used to model the transition state of the nucleophilic attack of the enolate on the ester carbonyl. This transition state would involve the partial formation of the new carbon-carbon bond and the partial breaking of the carbonyl π-bond.

Table of Calculated Parameters for a Model Claisen Condensation: (Note: This is a representative table based on general findings for Claisen-type reactions, not specific to this compound)

| Parameter | Description | Typical Calculated Value Range (kcal/mol) |

| ΔE‡enolate | Activation energy for enolate formation | 15 - 25 |

| ΔE‡C-C | Activation energy for C-C bond formation | 10 - 20 |

| ΔErxn | Overall reaction energy | -10 to -20 (driven by final deprotonation) |

Molecular Modeling of Substrate-Catalyst Interactions

Molecular modeling can be employed to understand the interactions between the substrates and the base catalyst. acs.orgnih.gov In the case of the synthesis of this compound, modeling would focus on the interaction between the ethyl acetate and ethyl cyclohexylacetate molecules with the sodium ethoxide base.

These models can illustrate how the ethoxide ion approaches the α-proton of the ester for abstraction and how the resulting enolate is stabilized. Furthermore, modeling can shed light on the steric hindrance imposed by the cyclohexyl group during the nucleophilic attack. The bulky nature of the cyclohexyl group likely influences the preferred orientation of the interacting molecules in the transition state to minimize steric clashes. nii.ac.jp Studies on enzyme-catalyzed Claisen condensations have shown that the active site provides a specific environment that orients the substrates and stabilizes the transition state, and similar principles of steric and electronic interactions apply in solution-phase reactions. acs.orgresearchgate.netnih.gov

Advanced Methodological Considerations in Research

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift from conventional batch reactions. It involves pumping reagents through a network of tubes or microreactors where mixing and reaction occur. This technique offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. nih.govresearchgate.net For the synthesis of β-keto esters, flow chemistry can be particularly advantageous, especially in overcoming challenges associated with exothermic reactions and the handling of sensitive reagents. rsc.org

The continuous synthesis of β-keto esters, analogous to the formation of Ethyl 5-cyclohexyl-3-oxopentanoate (often via a Claisen condensation or related C-acylation), can be effectively managed in a flow system. thieme-connect.com This approach allows for precise temperature control, minimizing side reactions, and enables the use of immobilized catalysts or reagents, which simplifies purification. beilstein-journals.orgresearchgate.net A multi-step sequence can be "telescoped" into a single, continuous operation, significantly reducing manual handling and processing time. nih.gov For instance, the generation of a reactive enolate followed by its immediate reaction with an acylating agent can be performed in sequential reactor coils, minimizing degradation of the unstable intermediate. rsc.org

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours to overnight | Minutes (controlled by residence time) |

| Temperature Control | Difficult to manage hotspots in large volumes | Precise, rapid heating/cooling due to high surface-area-to-volume ratio |

| Safety | Risks associated with large volumes of reagents and exotherms | Enhanced safety due to small reaction volumes and superior heat transfer nih.govresearchgate.net |

| Scalability | Complex, often requires re-optimization | Straightforward by running the system for a longer duration ("scaling out") |

| Product Purity | May require extensive purification due to side products | Often higher purity due to minimized side reactions and potential for in-line purification beilstein-journals.orgresearchgate.net |

Mechanochemical Techniques in β-Keto Ester Reactions

Mechanochemistry utilizes mechanical force, typically through grinding or milling, to induce chemical reactions, often in the absence of a solvent (neat) or with minimal solvent (liquid-assisted grinding). This technique is gaining traction as a powerful tool in green chemistry for its ability to reduce solvent waste, decrease reaction times, and sometimes access chemical reactivities not observed in solution.

For reactions involving β-keto esters, mechanochemistry offers a promising alternative to traditional solvent-based methods. The synthesis of β-keto esters via Claisen condensation, for example, requires a strong base and is typically performed in an organic solvent. A mechanochemical approach could potentially facilitate this reaction using a solid-state base, eliminating the need for bulk solvent and simplifying the workup procedure.

Furthermore, β-keto esters are versatile building blocks in various C-C bond-forming reactions. Research on other dicarbonyl compounds has shown that reactions such as Knoevenagel condensations and Michael additions can be efficiently carried out using ball milling. These transformations proceed rapidly under solvent-free conditions, leading to high yields of the desired products. Applying this technique to the reactions of this compound with various electrophiles could offer a more sustainable and efficient pathway to complex derivatives.

| Feature | Traditional Solution-Phase Reaction | Mechanochemical Reaction (Ball Milling) |

|---|---|---|

| Solvent Requirement | Requires bulk organic solvent (e.g., THF, Ethanol) | Solvent-free or minimal solvent (liquid-assisted grinding) |

| Reaction Time | Hours | Minutes to a few hours |

| Energy Input | Thermal heating/cooling | Mechanical energy (milling/grinding) |

| Workup Procedure | Often involves liquid-liquid extraction and chromatography | Simpler workup, often just requires rinsing the product from the mill |

| Environmental Impact | Generates significant solvent waste | Significantly reduced waste, aligning with green chemistry principles |

Sustainable Synthesis Approaches for Functionalized β-Keto Esters

The principles of green chemistry are increasingly guiding the development of new synthetic routes for valuable compounds like β-keto esters. rsc.org Sustainable approaches focus on minimizing environmental impact by using renewable resources, reducing waste, and employing safer chemical processes. nih.govnih.gov

Key sustainable strategies applicable to the synthesis of this compound and related structures include:

Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) or dichloroethane with more benign alternatives such as water, acetone, or bio-derived solvents can dramatically reduce the environmental footprint of a synthesis. rsc.org

Biocatalysis: Enzymes, such as lipases, can be used to catalyze the formation of β-keto esters through transesterification reactions under mild, solvent-free conditions. google.com This approach offers high chemoselectivity and enantioselectivity, providing a green route to chiral β-keto esters.

Renewable Feedstocks: Efforts are being made to synthesize β-keto esters from renewable resources, such as fatty acids, in combination with reagents like Meldrum's acid. rsc.orgresearchgate.net This strategy moves away from petrochemical-based starting materials.

Catalysis: The use of catalytic amounts of reagents instead of stoichiometric ones is a cornerstone of green chemistry. This includes employing reusable heterogeneous catalysts that can be easily separated from the reaction mixture, or developing metal-free catalytic systems to avoid toxic heavy metal waste. nih.gov For instance, an electrochemical method for synthesizing β-keto spirolactones avoids stoichiometric metallic oxidants by using electrons as the primary oxidant. rsc.org

| Strategy | Description | Green Chemistry Principle Addressed |

|---|---|---|

| Biocatalytic Transesterification | Use of enzymes (e.g., lipases) to catalyze the reaction, often under solvent-free conditions. google.com | Use of Catalysis, Use of Renewable Feedstocks (enzymes), Safer Solvents & Auxiliaries. |

| Reaction in Green Solvents | Performing reactions in water, acetone, or other environmentally benign solvents. rsc.org | Safer Solvents & Auxiliaries. |

| Synthesis from Fatty Acids | Utilizing renewable fatty acids as starting materials for the carbon backbone. rsc.orgresearchgate.net | Use of Renewable Feedstocks. |

| Electrosynthesis | Using electricity to drive reactions, avoiding stoichiometric chemical oxidants or reductants. rsc.org | Atom Economy, Reduce Derivatives. |

Emerging Research Frontiers and Future Directions

Development of Novel and Efficient Synthetic Routes

The synthesis of β-keto esters like Ethyl 5-cyclohexyl-3-oxopentanoate is a foundational aspect of organic chemistry. walmart.com Historically, methods such as the Claisen condensation have been staples. However, emerging research focuses on developing more efficient, sustainable, and versatile synthetic protocols.

Key areas of development include:

Environmentally Benign Catalysis : There is a significant shift towards using greener catalysts. For instance, boric acid has been successfully employed as an environmentally benign catalyst for the transesterification of ethyl acetoacetate (B1235776) with various alcohols. rsc.org This approach is applicable to the synthesis of diverse β-keto esters, offering high yields under mild conditions. rsc.org

Enzymatic and Biocatalytic Methods : Lipase-catalyzed transesterification presents a powerful route for producing β-keto esters. This method is noted for its mild, solvent-free conditions and its ability to resolve racemic alcohols with high enantioselectivity, providing a direct pathway to chiral β-keto ester products. google.com

Milder Reaction Protocols : New methods are being developed to avoid the harsh conditions associated with traditional syntheses. One such approach involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with alcohols in the presence of sodium acetate (B1210297), which proceeds in refluxing tetrahydrofuran (B95107) to give β-keto esters in nearly quantitative yields while avoiding side products. allresearchjournal.com

Organoselenium Reagents : A novel method involves treating α-phenylseleno acetate with LDA to form a selenium-stabilized carbanion. This carbanion reacts with aldehydes, followed by selenoxide syn-elimination, to yield β-keto esters. researchgate.net

These evolving synthetic strategies are summarized in the table below.

| Synthetic Method | Key Reagents/Catalysts | Primary Advantages | Relevant Findings |

| Benign Catalysis | Boric Acid | Environmentally friendly, compatible with various primary and secondary alcohols. rsc.org | High yields achieved for allylic and propargylic alcohols. rsc.org |

| Biocatalysis | Immobilized Lipase (B570770) (e.g., CALB) | Mild, solvent-free conditions, high chemo- and stereoselectivity. google.com | Enables kinetic resolution of secondary alcohols to produce chiral β-keto esters. google.com |

| Milder Protocols | 2,2,6-trimethyl-4H-1,3-dioxin-4-one, Sodium Acetate | Avoids harsh conditions and side reactions, quantitative yields. allresearchjournal.com | Effective for secondary, tertiary, and chiral alcohols. allresearchjournal.com |

| Organoselenium Chemistry | α-phenylseleno acetate, LDA, H₂O₂ | Novel conversion of aldehydes to β-keto esters. researchgate.net | Provides good yields for a range of aldehydes. researchgate.net |

Exploration of New Chemical Transformations for Diversification

Beyond synthesis, a major frontier lies in discovering novel chemical transformations that can diversify the molecular architectures derived from this compound. The presence of both electrophilic and nucleophilic sites makes β-keto esters prime candidates for a wide range of reactions. rsc.org

Current research is focused on:

Palladium-Catalyzed Reactions : The chemistry of β-keto esters has been significantly expanded through palladium catalysis. Allylic β-keto esters can generate palladium enolates via decarboxylation, leading to a host of transformations including reductive elimination to form α-allyl ketones, β-hydrogen elimination to yield α,β-unsaturated ketones, and intramolecular aldol (B89426) and Michael additions under neutral conditions. nih.gov

C-H Bond Functionalization : A groundbreaking area of research is the direct functionalization of typically unreactive C-H bonds. Recent advances have demonstrated the ability to functionalize the β-C−H bonds of ketones and esters using cationic Palladium complexes. news-medical.net This method streamlines the production of complex molecules by allowing for more direct and efficient modifications, reducing chemical waste and aligning with green chemistry principles. news-medical.net

Selective Transesterification : As a key transformation, selective transesterification of β-keto esters allows for molecular elaboration without resorting to the often unstable β-keto acid intermediates. rsc.org This reaction is crucial in modifying complex molecules for pharmaceutical and agrochemical applications. rsc.orgrsc.org The reaction likely proceeds through an enol or acylketene intermediate. rsc.org

| Transformation Type | Catalyst/Reagent | Resulting Product Class | Significance |

| Palladium-Catalyzed Decarboxylation-Alkylation | Palladium Complexes | α-allyl ketones, α,β-unsaturated ketones | Expands utility beyond classical enolate chemistry under neutral conditions. nih.gov |

| β-C−H Bond Functionalization | Cationic Palladium Complexes | Complex, functionalized ketones and esters | Allows for modification at previously inaccessible sites, streamlining synthesis. news-medical.net |

| Selective Transesterification | Various (e.g., Boric Acid, Lipases) | Diversified β-keto esters | Enables modification of the ester group while preserving the β-keto moiety. rsc.orggoogle.com |

Expanded Synthetic Utility in Materials Science or Specialized Organic Synthesis

The unique structure of this compound makes it a valuable building block not only in pharmaceuticals and agrochemicals but also in the burgeoning field of materials science. nbinno.com Its ability to participate in various C-C bond-forming reactions allows for the construction of complex polymers and specialized organic materials. nbinno.com

Future applications are being explored in:

Biodegradable Polymers : Esters are key components in the formation of biodegradable plastics. news-medical.net The development of efficient synthetic methods for transforming β-keto esters could facilitate the creation of novel polymers with tailored properties, such as enhanced biodegradability or specific mechanical characteristics.

Specialty Chemicals and Heterocycles : β-keto esters are foundational for synthesizing heterocyclic compounds, which are prevalent in advanced materials and biologically active molecules. nbinno.com Research into new catalytic methods continues to expand the range of ring systems that can be efficiently produced from starting materials like this compound. nbinno.com

Integration with Machine Learning and AI in Retrosynthesis

Data-Driven Prediction : AI models are trained on vast databases of chemical reactions to recognize patterns and predict plausible disconnections for a target molecule. chemcopilot.com These tools can suggest novel or unconventional synthetic pathways that might be overlooked by human chemists. chemcopilot.comarxiv.org

Algorithmic Approaches : Modern AI tools utilize various architectures. Transformer-based models, similar to those used in natural language processing, can predict reaction outcomes, while Graph Neural Networks (GNNs) treat molecules as graph structures to better predict reactivity. chemcopilot.com

Accelerating Discovery : For any target molecule, including those derived from this compound, AI can drastically reduce the time required to design a viable synthesis plan from weeks to mere minutes. chemcopilot.com These systems can evaluate multiple routes based on factors like yield, cost, and sustainability. chemcopilot.com Single-step AI models can be template-based, semi-template-based, or template-free, each with distinct advantages for different applications in medicinal chemistry and beyond. nih.gov

The evolution of retrosynthesis planning is summarized below.

| Approach | Methodology | Key Advantage | Limitation |

| Traditional (Human-led) | Relies on expert knowledge, literature, and chemical intuition. | High-quality, intuitive routes for known chemical space. | Labor-intensive, prone to human bias, limited by individual experience. chemcopilot.com |

| Rule-Based Expert Systems | Uses a predefined set of reaction rules to propose disconnections. | Systematic and reproducible. | Limited by the programmed rules, struggles with novel chemistry. arxiv.orgmit.edu |

| Modern AI/ML Models | Learns from massive reaction datasets to predict pathways. mit.edu | Can identify novel routes, evaluates multiple metrics, very fast. chemcopilot.com | Prediction quality is dependent on the quality and breadth of training data. |

This integration of AI promises to unlock new possibilities for complex molecule synthesis, enabling chemists to more effectively utilize versatile building blocks like this compound in the creation of next-generation medicines, materials, and agrochemicals.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-cyclohexyl-3-oxopentanoate?

this compound is synthesized via two primary methods:

- Esterification : Reacting 5-cyclohexyl-3-oxopentanoic acid with ethanol under acidic or enzymatic catalysis. This method requires reflux conditions and removal of water to drive the reaction to completion .

- Hydrogenation : Catalytic hydrogenation of α,β-unsaturated precursors (e.g., ethyl 5-cyclohexyl-3-oxo-4-pentenoate) using palladium or platinum catalysts. This approach ensures selective reduction of double bonds while preserving the ketone functionality .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : and NMR spectra identify cyclohexyl protons (δ 1.0–2.0 ppm) and ketone carbonyl signals (δ 207–210 ppm).

- Infrared (IR) Spectroscopy : Strong absorption bands at ~1730 cm (ester C=O) and ~1700 cm (ketone C=O) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 226 (M) align with the molecular formula CHO .

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective synthesis of β-keto esters like this compound?

Enantioselective hydrogenation using chiral catalysts is critical:

- Ru(II) Complexes : Ru[(R)-BINAP]Cl achieves up to 98.7% enantiomeric excess (ee) for structurally similar β-keto esters under 50 bar H, 50°C, in methanol. Substrate-to-catalyst ratios up to 20,000:1 optimize efficiency .

- Rhodium Catalysts : Rhodium-phosphine complexes (e.g., Rh-DuPHOS) are effective for asymmetric reductions but require lower pressures (10–20 bar H) .

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

Contradictions arise from disordered cyclohexyl rings or overlapping electron densities. Solutions include:

- SHELX Software : SHELXL refines structures using least-squares minimization, while SHELXD resolves phase problems via dual-space recycling. These tools handle twinned data and high-resolution macromolecular crystals .

- ORTEP-3 Visualization : Graphical interfaces (e.g., ORTEP-III) model thermal ellipsoids to identify positional uncertainties and validate bond angles/distances .

Q. What methodological considerations are critical when studying this compound in enzyme interaction assays?

- Purity Standards : HPLC purity >98% minimizes interference from byproducts in kinetic studies .

- Isotopic Labeling : -labeling at the ketone position tracks metabolic transformations in vitro.

- Control Experiments : Use cyclohexyl-free analogs (e.g., ethyl 3-oxopentanoate) to isolate enzyme specificity for the cyclohexyl moiety .

Q. How do catalytic efficiencies compare for hydrogenation of β-keto esters with varying substituents?

| Catalyst | Substrate | ee (%) | Conditions | Reference |

|---|---|---|---|---|

| Ru[(R)-BINAP]Cl | Ethyl 5,5-dimethoxy-3-oxopentanoate | 98.7 | 50 bar H, 50°C, MeOH | |

| Rh-DuPHOS | Ethyl 3-oxocyclohexanepentanoate | 95.2 | 20 bar H, RT, THF |

Note: Cyclohexyl groups introduce steric hindrance, reducing reaction rates but improving enantioselectivity due to restricted transition states .

Data Contradiction Analysis

Q. Conflicting NMR and X-ray How to reconcile discrepancies in cyclohexyl conformation?

- Dynamic Effects : NMR detects time-averaged conformations, while X-ray captures static snapshots. Use variable-temperature NMR to identify ring-flipping dynamics.

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond angles to validate chair vs. boat cyclohexyl conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.